5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
CAS No.: 864461-16-5
Cat. No.: VC3853864
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864461-16-5 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | VRHSEUBQEPIPNJ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O |
| Canonical SMILES | CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O |
Introduction
5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid is a chemical compound with a unique structure that combines a pyridine ring and an imidazole moiety. It is characterized by its molecular formula C10H9N3O2 and a molar mass of approximately 203.2 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity profile.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylthiazole-4-carboxylic acid | Thiazole ring; carboxylic acid | Antimicrobial |
| Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate | Thiazole and pyridine rings; ethyl ester | Antifungal |
| 1-Methylimidazole | Imidazole ring; methyl group | Anticancer |
| 4-Pyridinylmethylimidazole | Imidazole and pyridine; methyl substituent | Antimicrobial |
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of a methyl group on the imidazole ring and the pyridine substitution pattern in 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid may influence its biological activity differently compared to these similar compounds.
Future Research Directions
Further research is needed to fully explore the biological activities and potential applications of 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid. This includes detailed studies on its interaction with enzymes or receptors, as well as its cytotoxicity and efficacy in various disease models. Additionally, optimizing synthesis protocols to improve yield and purity would be beneficial for future studies.
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